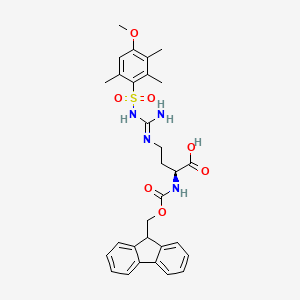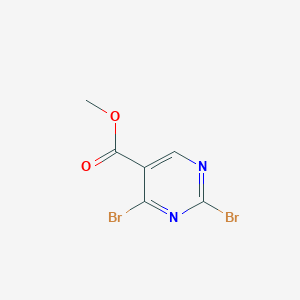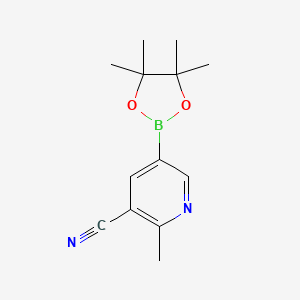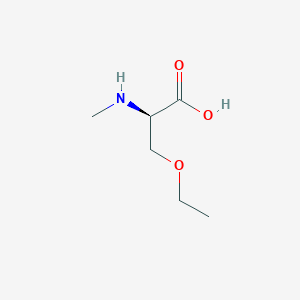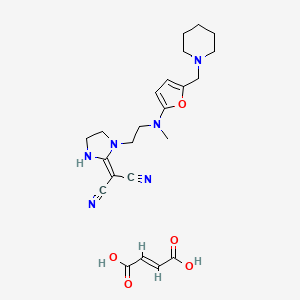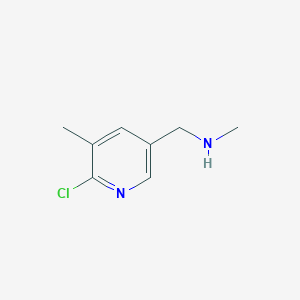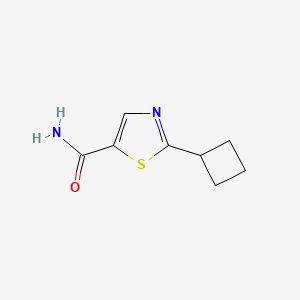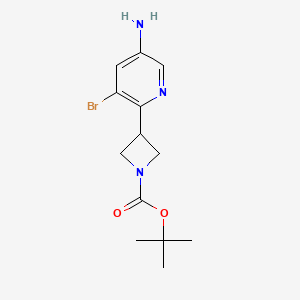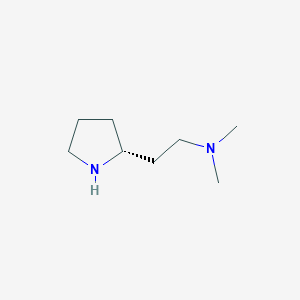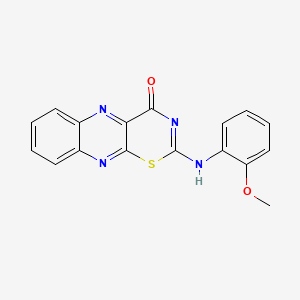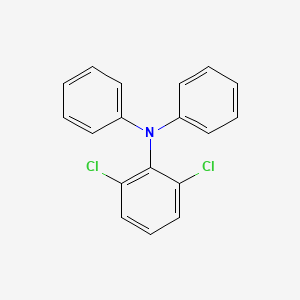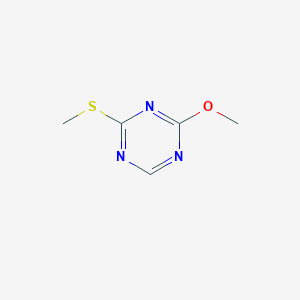
2-Methoxy-4-(methylthio)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(methylthio)-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of methoxy and methylthio substituents on the triazine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylthio)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-4-methylthioaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(methylthio)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(methylthio)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(methylthio)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-vinylphenol: Another compound with a methoxy group, but with different reactivity due to the presence of a vinyl group.
2-Methoxy-4-methylphenol: Similar in structure but lacks the triazine ring, leading to different chemical properties and applications.
Uniqueness
2-Methoxy-4-(methylthio)-1,3,5-triazine is unique due to the combination of the triazine ring with methoxy and methylthio substituents. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C5H7N3OS |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
2-methoxy-4-methylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H7N3OS/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 |
Clave InChI |
MSCQOCXWAUDOFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=N1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
